3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-3-11(4-16-5-12)14(18)17-6-13(7-17)20-9-10-1-2-19-8-10/h3-5,10,13H,1-2,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLMFOIOZRPZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of fluorinated pyridine derivatives, which undergo a series of reactions including nucleophilic substitution, cyclization, and carbonylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained consistently, leading to efficient production. Safety measures are also crucial due to the handling of potentially hazardous reagents and the need for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.
Comparison with Similar Compounds
Structural Analogues
Piperidine-Based Analogues ()
Compounds such as 3-{[4-(4-chlorobenzyl)piperidin-4-yl]methoxy}pyridine (9) and 3-{[4-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}pyridine (13) share a pyridine core and heterocyclic amine substituents. Key differences include:
- Ring size : Piperidine (six-membered) vs. azetidine (four-membered) alters conformational flexibility and steric bulk.
- Substituents : Chlorobenzyl groups in analogues vs. oxolan-3-ylmethoxy in the target compound.
- Biological activity : Piperidine derivatives in act as acetylcholine-binding protein ligands, while the azetidine-containing target may favor kinase interactions due to its compact structure .
Azetidine-Containing Analogues ()
- 5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine (): Features an azetidinylmethoxy group but lacks the oxolan moiety.
- 3-Fluoro-5-[5-[1-(oxetan-3-yl)piperidin-4-yl]-1-propan-2-ylpyrazol-3-yl]-1H-pyrrolo[2,3-b]pyridine (): Contains oxetane (four-membered ether) instead of oxolane (five-membered). This compound exhibits kinase inhibition (IC50 = 2800 nM, Ki = 96 nM), suggesting the target’s azetidine-carbonyl group could enhance affinity .
Fluorinated Pyridines ()
- 3-Fluoro-5-(trifluoromethyl)pyridine (CAS 89402-28-8): A simpler derivative with trifluoromethyl and fluorine substituents. The absence of heterocyclic substituents limits its utility to intermediates, but its high lipophilicity (logP ≈ 2.5) contrasts with the target’s oxolane-enhanced solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety, which is linked to an oxolan group via a methoxy connection. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/ml . The introduction of fluorine atoms in these compounds has been noted to enhance their antibacterial efficacy, likely due to increased lipophilicity and improved binding interactions with bacterial targets .
Anti-inflammatory Properties
Research suggests that azetidine derivatives exhibit anti-inflammatory effects, making them potential candidates for treating metabolic disorders. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokine production, suggesting a mechanism that could benefit conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyridine derivatives, including those similar to the target compound, revealed that the presence of fluorine significantly improved antibacterial activity against S. aureus. The compound's effectiveness was assessed using time-growth kinetics, showing that it could inhibit bacterial growth in a concentration-dependent manner .
Case Study 2: In Vivo Studies
In vivo experiments involving animal models have indicated that compounds with the azetidine framework can reduce inflammation markers significantly when administered at therapeutic doses. These findings support the hypothesis that modifications to the azetidine structure enhance biological activity against inflammatory pathways .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 32-64 μg/ml | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Reduced viability in cancer cell lines |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The fluorine atom enhances electron-withdrawing properties, potentially increasing the compound's affinity for enzyme active sites or receptor binding domains. This interaction may disrupt normal cellular processes in bacteria or inflammatory pathways in human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
